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Compound of Interest

Compound Name: Dyrk1A-IN-3

Cat. No.: B12395938

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dual-specificity tyrosine-
phosphorylation-regulated kinase 1A (Dyrk1A) inhibitor, Dyrk1A-IN-3, a compound of
significant interest in the field of Alzheimer's disease (AD) research. This document outlines the
core mechanism of Dyrk1A in AD pathogenesis, presents key quantitative data for Dyrk1A-IN-
3, and offers detailed experimental protocols for its characterization.

Introduction to Dyrk1A in Alzheimer's Disease

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) is a serine/threonine
kinase that plays a pivotal role in the molecular pathology of Alzheimer's disease.[1][2][3][4]
The gene encoding Dyrk1A is located on chromosome 21, in a region critically associated with
Down syndrome.[1][3][4] Individuals with Down syndrome have a triplication of this
chromosome and almost invariably develop early-onset Alzheimer's disease, suggesting a
gene-dose-dependent role for Dyrk1A in AD pathogenesis.[3]

Dyrk1A contributes to the two hallmark pathologies of Alzheimer's disease: the formation of
neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and the
accumulation of amyloid-beta (AB) plaques.[1][2][3] The kinase directly phosphorylates tau at
several serine and threonine residues, which primes it for further phosphorylation by other
kinases like GSK-3[3, leading to tau aggregation and NFT formation.[3] Furthermore, Dyrk1A
phosphorylates the amyloid precursor protein (APP), promoting its amyloidogenic processing
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and increasing the production of neurotoxic Ap peptides.[2][3] This dual role in both tau and
amyloid pathology makes Dyrk1A a compelling therapeutic target for Alzheimer's disease.[1][2]

Dyrk1A-IN-3 has emerged as a selective inhibitor of this kinase, offering a valuable tool for

investigating the therapeutic potential of Dyrk1A modulation in Alzheimer's disease models.

Quantitative Data for Dyrk1A-IN-3

Dyrk1A-IN-3, also identified as compound 8b in its discovery publication, is a potent and
selective inhibitor of Dyrk1A.[5][6] The following tables summarize the key quantitative data for

this compound.

Parameter Value Assay Type

Reference

TR-FRET-based
IC56 76 nM ligand-binding

displacement assay

[5][6]

Ki Not Reported Not Applicable
Molecular Weight 429.48 g/mol N/A [5]
Formula C22H19N+02 N/A [5]

Table 1: Potency and Physicochemical Properties of Dyrk1A-IN-3

The selectivity of Dyrk1A-IN-3 has been profiled against a panel of kinases, demonstrating

good selectivity for Dyrk1A over other related kinases.
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Kinase Target

% Inhibition at 1 pM

Assay Type

Reference

Competition Binding

Dyrk1A 65% [6]
Assay
Competition Binding

Dyrk1B 0% [6]
Assay
Competition Binding

Dyrk2 19% [6]
Assay
Competition Binding

CLK1 59% [6]
Assay
Competition Binding

CLK2 59% [6]
Assay
Competition Binding

CLK3 6% [6]
Assay
Competition Binding

CDK2 12% [6]
Assay
Competition Binding

GSK3p 4% [6]

Assay

Table 2: Kinase Selectivity Profile of Dyrk1A-IN-3 (Compound 8b)

Signaling Pathways and Experimental Workflows

To visually represent the role of Dyrk1A in Alzheimer's disease and the workflow for evaluating

inhibitors like Dyrk1A-IN-3, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

